Vegfr-2-IN-11: An In-Depth Technical Guide to its Mechanism of Action
Vegfr-2-IN-11: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-11 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, Vegfr-2-IN-11 effectively abrogates downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and survival. This targeted action culminates in the suppression of tumor angiogenesis, cell cycle arrest, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of Vegfr-2-IN-11, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of VEGFR-2 Kinase Activity
Vegfr-2-IN-11 functions as a direct competitive inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism involves binding to the ATP-binding pocket within the catalytic domain of the receptor. This action prevents the phosphorylation of the receptor itself and subsequent activation of downstream signaling proteins. The potent inhibitory effect of Vegfr-2-IN-11 against its primary target is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Vegfr-2-IN-11, providing a clear comparison of its activity across different assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| VEGFR-2 | 60.27 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 8.62 ± 0.7 |
| HEPG-2 | Liver Carcinoma | 10.18 ± 0.8 |
| MCF-7 | Breast Adenocarcinoma | 4.92 ± 0.2 |
Data presented as mean ± standard deviation.
Impact on Cellular Processes
Vegfr-2-IN-11 exerts significant effects on key cellular processes that are fundamental to tumor growth and progression.
Cell Cycle Arrest
In cancer cells, Vegfr-2-IN-11 has been shown to induce cell cycle arrest at the G1/S phase transition. This blockade prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.
Induction of Apoptosis
Furthermore, Vegfr-2-IN-11 is a potent inducer of apoptosis, or programmed cell death. By disrupting the pro-survival signals mediated by VEGFR-2, the inhibitor shifts the cellular balance towards a pro-apoptotic state, leading to the systematic dismantling of the cancer cells.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-11
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for Vegfr-2-IN-11. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways critical for angiogenesis and cell survival, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2] Vegfr-2-IN-11 blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-11.
Experimental Workflow: VEGFR-2 Kinase Assay
This workflow outlines the key steps in determining the in vitro inhibitory activity of Vegfr-2-IN-11 against its target kinase.
Workflow for determining the IC50 of Vegfr-2-IN-11 in a kinase assay.
Experimental Workflow: Cell-Based Assays
The following diagram illustrates the general workflow for assessing the effects of Vegfr-2-IN-11 on cancer cells.
General workflow for evaluating the cellular effects of Vegfr-2-IN-11.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits.
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Reagent Preparation : Prepare a 5x kinase buffer, a solution of recombinant human VEGFR-2 kinase, a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1), and a 500 µM ATP solution.
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Inhibitor Preparation : Prepare a stock solution of Vegfr-2-IN-11 in DMSO and perform serial dilutions to obtain the desired concentration range.
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Reaction Setup : To a 96-well plate, add the kinase buffer, the diluted inhibitor, and the substrate. Add the VEGFR-2 enzyme to all wells except the "blank."
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Reaction Initiation : Add ATP to all wells to initiate the kinase reaction.
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Incubation : Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
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Detection : Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.
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Measurement : After a brief incubation at room temperature, measure the luminescence using a microplate reader.
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Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
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Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment : Replace the medium with fresh medium containing various concentrations of Vegfr-2-IN-11. Include a vehicle control (e.g., DMSO).
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Incubation : Incubate the cells for the desired duration (e.g., 48 or 72 hours).
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MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]
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Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[3]
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Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
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Cell Culture and Treatment : Culture cells and treat them with Vegfr-2-IN-11 at a concentration known to affect proliferation (e.g., its IC50) for a specified time (e.g., 24 hours).
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Cell Harvesting : Harvest both adherent and floating cells and wash them with PBS.
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Fixation : Fix the cells in ice-cold 70% ethanol while gently vortexing, and store them at -20°C for at least 2 hours.
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Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A.[4]
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Incubation : Incubate the cells in the dark at room temperature for 30 minutes.
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Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
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Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry
This protocol utilizes Annexin V-FITC and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.
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Cell Culture and Treatment : Treat cells with Vegfr-2-IN-11 as described for the cell cycle analysis.
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Cell Harvesting : Collect all cells and wash them with cold PBS.
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Resuspension : Resuspend the cells in 1x Annexin V binding buffer.
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Staining : Add Annexin V-FITC and propidium iodide to the cell suspension.[1]
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Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry : Analyze the stained cells promptly using a flow cytometer.
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Data Analysis : Quantify the cell populations:
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Viable cells : Annexin V-negative and PI-negative.
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Early apoptotic cells : Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
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Necrotic cells : Annexin V-negative and PI-positive.
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Conclusion
Vegfr-2-IN-11 is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of the VEGFR-2 signaling pathway, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Vegfr-2-IN-11 in the context of anti-angiogenic cancer therapy.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
